

An In-depth Technical Guide to the Thermodynamic Properties of Propylene Gas Phase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Propylene

Cat. No.: B3422286

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for **propylene** (propene) in its gas phase. The information is curated for professionals in research and development who require precise thermodynamic values for modeling, process simulation, and safety analysis. This document summarizes key quantitative data in structured tables, outlines the experimental and theoretical methodologies for their determination, and presents a visual workflow of these processes.

Introduction to Propylene

Propylene (C₃H₆) is a colorless, flammable gas that is a fundamental building block in the petrochemical industry.^{[1][2]} Its primary applications include the production of **polypropylene**, a versatile polymer, as well as other important chemicals like **propylene** oxide, acrylonitrile, and isopropyl alcohol.^[1] A thorough understanding of its thermodynamic properties is crucial for the design, optimization, and safe operation of chemical processes.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of **propylene** gas. The data has been compiled from various sources, with a significant portion sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.^{[3][4][5][6][7]}

Table 1: Standard Molar Thermodynamic Properties at 298.15 K and 1 bar

Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	+20.4	kJ/mol
Standard Molar Entropy	S°	267.05	J/mol·K
Molar Heat Capacity (Constant Pressure)	C_p	64.32	J/mol·K

Table 2: Molar Heat Capacity (C_p) of Propylene Gas at Constant Pressure as a Function of Temperature

This table presents the molar heat capacity of **propylene** gas at various temperatures, demonstrating its dependence on temperature.

Temperature (K)	Molar Heat Capacity (C _p) (J/mol·K)
100	39.07
150	44.34
200	50.24
250	56.5
298.15	64.32
300	64.61
400	80.45
500	95.17
600	108.00
700	119.09
800	128.72
900	137.12
1000	144.44
1500	169.18

Data sourced from the NIST Chemistry WebBook.[\[3\]](#)[\[6\]](#)

Methodologies for Determination of Thermodynamic Properties

The thermodynamic data presented in this guide are determined through a combination of experimental measurements and theoretical calculations.

Experimental Protocols

3.1.1. Calorimetry for Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) of **propylene** is typically determined indirectly through its enthalpy of combustion ($\Delta_c H^\circ$). This is measured using a bomb calorimeter, a type of constant-volume calorimeter.[8]

Experimental Procedure Outline:

- A known mass of **propylene** gas is introduced into a high-pressure vessel ("bomb").
- The bomb is pressurized with an excess of pure oxygen.
- The bomb is sealed and placed in a well-insulated container of water (the calorimeter).
- The initial temperature of the water is precisely measured.
- The **propylene**-oxygen mixture is ignited, and the combustion reaction proceeds rapidly.
- The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.
- The final temperature of the water is measured.
- The heat capacity of the calorimeter is known from prior calibration experiments.
- The heat of combustion at constant volume is calculated from the temperature change and the heat capacity of the calorimeter.
- This value is then corrected to constant pressure to obtain the enthalpy of combustion.
- The standard enthalpy of formation is then calculated using Hess's Law, by combining the measured enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

3.1.2. Measurement of Heat Capacity

The heat capacity of **propylene** gas can be measured using various calorimetric techniques, including:

- **Differential Scanning Calorimetry (DSC):** This technique measures the difference in heat flow between a sample and a reference as a function of temperature.^[9] It is a common method for determining the specific heat capacity of substances.^[9]
- **Constant-Pressure Calorimetry:** This method directly measures the heat flow at constant pressure, providing a direct value for the enthalpy change.^[8] While conceptually straightforward, it can be challenging for gases.
- **Supersonic Measurement:** The heat capacity of **propylene** has also been determined by measuring the speed of sound in the gas.^[3]

Theoretical Protocols

3.2.1. Statistical Thermodynamics for Entropy and Heat Capacity

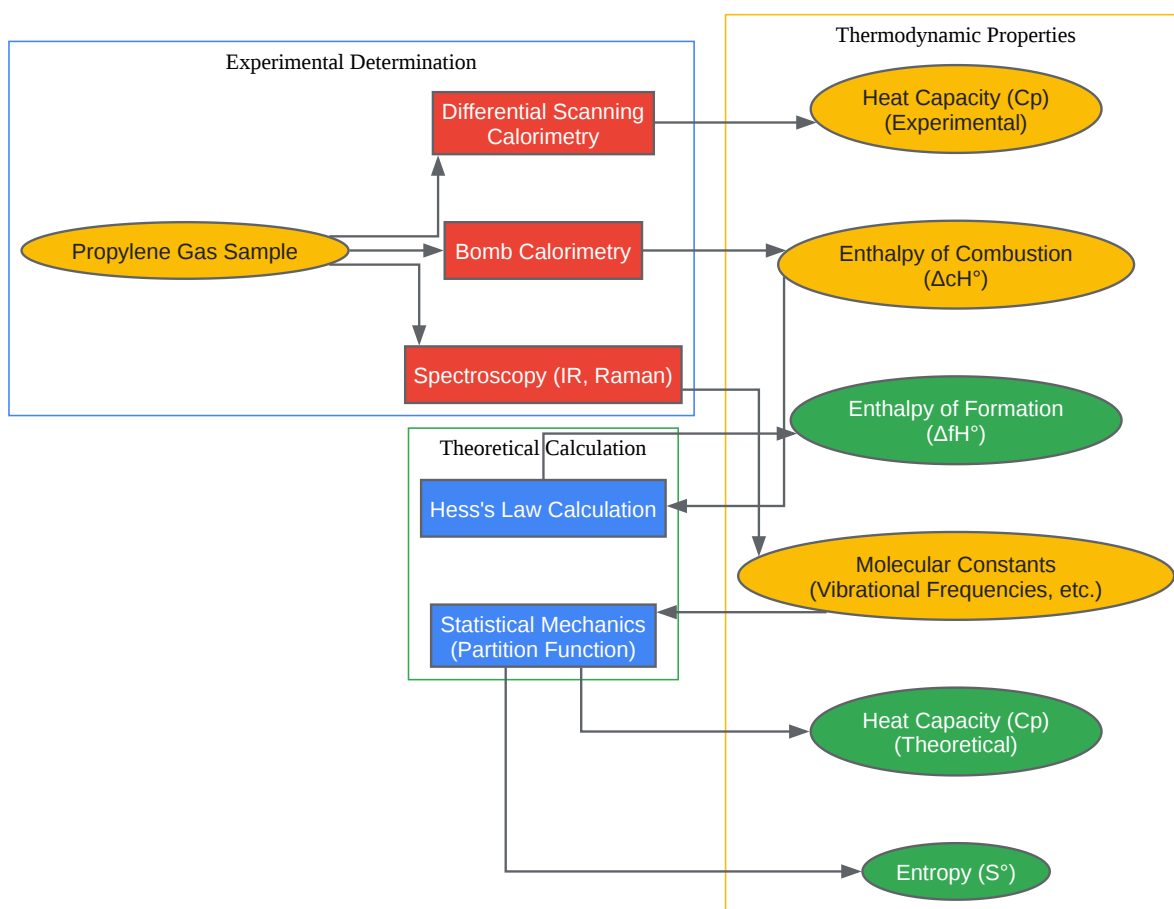
The standard molar entropy (S°) and the temperature-dependent heat capacity (C_p) of **propylene** gas are often calculated with high accuracy using statistical thermodynamics.^[10]^[11] This method relies on molecular properties obtained from spectroscopic measurements.^[12]

Calculation Procedure Outline:

- **Molecular Spectroscopic Data:** The vibrational frequencies, rotational constants, and other molecular parameters of the **propylene** molecule are determined from experimental techniques such as infrared (IR) and Raman spectroscopy.
- **Partition Function:** A molecular partition function is constructed. This function mathematically describes how the total energy of the system is distributed among the various translational, rotational, vibrational, and electronic energy levels of the molecules.
- **Thermodynamic Properties from the Partition Function:** All the macroscopic thermodynamic properties, including entropy, enthalpy, and heat capacity, can be derived mathematically from the partition function and its temperature derivatives.^[12]

Visualization of Methodologies

The following diagrams illustrate the workflows for determining the thermodynamic properties of **propylene** gas.



[Click to download full resolution via product page](#)

Caption: Workflow for determining thermodynamic properties of **propylene** gas.

The diagram above illustrates the interconnectedness of experimental and theoretical approaches. Experimental techniques like bomb calorimetry and spectroscopy provide the foundational data for calculating key thermodynamic properties. These experimental results are then used in theoretical frameworks such as Hess's Law and statistical mechanics to derive the final thermodynamic values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thermopedia.com [thermopedia.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Propene [webbook.nist.gov]
- 4. Propene [webbook.nist.gov]
- 5. Propene [webbook.nist.gov]
- 6. Propene [webbook.nist.gov]
- 7. Propene [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. Entropy (statistical thermodynamics) - Wikipedia [en.wikipedia.org]
- 11. Thermodynamics, Statistical Mechanics and Entropy [mdpi.com]
- 12. [PDF] Ideal gas thermodynamic properties of ethylene and propylene | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Propylene Gas Phase]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3422286#thermodynamic-data-of-propylene-gas-phase>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com